2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI)
Description
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is a chiral oxazolidinone derivative characterized by:
- 4R-trans stereochemistry, critical for its spatial orientation.
- Hydroxymethyl group at position 4, enhancing hydrophilicity.
- Isopropyl group at position 5, contributing to steric bulk and lipophilicity.
Oxazolidinones are five-membered heterocycles with broad bioactivity, including antimicrobial and anticancer properties. The substituents and stereochemistry of this compound likely influence its pharmacological profile and synthetic accessibility .
Properties
IUPAC Name |
(4R,5R)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWAVIAAMJCPAG-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(=O)O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](NC(=O)O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohols with Carbonyl Compounds
The foundational approach for synthesizing oxazolidinones involves cyclization reactions between amino alcohols and carbonyl precursors. For the target compound, this method requires a stereospecific amino alcohol bearing hydroxymethyl and isopropyl groups. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization.
Key Steps :
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Precursor Synthesis : A β-amino alcohol derivative, such as (2R,3S)-2-(hydroxymethyl)-3-isopropyl-3-aminopropanol, is prepared via asymmetric hydrogenation or enzymatic resolution.
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Cyclization : The amino alcohol reacts with phosgene or its equivalents (e.g., triphosgene) in dichloromethane at 0–25°C. Triethylamine is often added to scavenge HCl, driving the reaction to completion .
Challenges :
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Stereochemical Integrity : Racemization may occur during cyclization unless low temperatures and aprotic solvents are used.
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Byproduct Formation : Overuse of phosgene can lead to carbamate byproducts.
Thermal Decomposition of β-Hydroxyethylurea Derivatives
A scalable method involves the thermal decomposition of β-hydroxyethylurea derivatives in inert solvents. This route, patented by , avoids hazardous reagents like phosgene and is suitable for industrial production.
Procedure :
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Intermediate Formation : Urea reacts with a substituted ethanolamine (e.g., 2-isopropyl-2-(hydroxymethyl)ethanolamine) in dimethylformamide (DMF) at 150–200°C.
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Cyclization : Heating the intermediate β-hydroxyethylurea induces intramolecular dehydration, forming the oxazolidinone ring with ammonia evolution .
Optimization :
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Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.
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Temperature Control : Maintaining temperatures below 200°C prevents decomposition.
Example : Heating 20.8 g of β-hydroxyethylurea in 200 mL DMF at 160°C for 6 hours yielded 83.3% pure product after recrystallization .
Diastereospecific Synthesis via Epoxidation and Rearrangement
Recent advances by demonstrate a diastereospecific route using α,β-unsaturated γ-lactams and m-chloroperoxybenzoic acid (mCPBA). This method ensures precise stereochemical outcomes critical for the (4R-trans) configuration.
Mechanism :
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Epoxidation : mCPBA oxidizes the α,β-unsaturated lactam to form an epoxide intermediate.
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Ring Expansion : The epoxide undergoes acid-catalyzed rearrangement to yield the oxazolidinone.
Conditions :
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Reagents : mCPBA (3 equiv) in dichloromethane at 0°C to room temperature.
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Substituent Effects : Electron-withdrawing groups (e.g., esters) at position 4 stabilize intermediates, achieving yields of 19–46% .
Limitations :
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Moderate yields due to competing overoxidation pathways.
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Base-sensitive products require careful workup to avoid hydrolysis.
Industrial Production and Scalability
Large-scale synthesis prioritizes cost efficiency and safety. The thermal decomposition method is preferred industrially due to its simplicity and high yields.
Process Enhancements :
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Continuous Flow Reactors : Enable precise temperature control and reduced reaction times.
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Catalytic Systems : Heterogeneous catalysts (e.g., zeolites) minimize side reactions.
Table 1: Comparison of Industrial vs. Laboratory Methods
| Parameter | Thermal Decomposition | Epoxidation-Rearrangement |
|---|---|---|
| Yield | 83% | 19–46% |
| Scalability | High | Moderate |
| Stereochemical Control | Moderate | High |
| Hazardous Reagents | None | mCPBA |
Comparative Analysis of Synthesis Methods
Thermal Decomposition :
-
Advantages : High yields, scalability, and avoidance of toxic reagents.
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Disadvantages : Limited stereochemical control unless chiral auxiliaries are used.
Epoxidation-Rearrangement :
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Advantages : Excellent diastereospecificity, suitable for complex substituents.
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Disadvantages : Lower yields, sensitive to functional groups.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Oxazolidinones are primarily known for their role as intermediates in the synthesis of various pharmaceuticals. The specific compound has been studied for its potential as:
- Antibiotic Agents : Research indicates that oxazolidinones can act against Gram-positive bacteria, making this compound a candidate for developing new antibacterial agents.
- Anti-cancer Compounds : Preliminary studies suggest that derivatives of oxazolidinones exhibit cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
Synthesis of Bioactive Molecules
The hydroxymethyl and isopropyl groups in this compound enhance its reactivity, allowing it to serve as a versatile intermediate in organic synthesis:
- Chiral Building Blocks : The (4R-trans) configuration provides chirality that can be exploited in asymmetric synthesis, crucial for creating enantiomerically pure compounds.
- Functionalization Reactions : The presence of hydroxymethyl groups allows for further functionalization, enabling the creation of diverse chemical entities.
Material Science
In material science, 2-Oxazolidinone derivatives have been explored for their potential in:
- Polymer Chemistry : Their ability to participate in polymerization reactions can lead to the development of new polymeric materials with tailored properties.
- Coatings and Adhesives : The chemical stability and reactivity make these compounds suitable for use in coatings and adhesives formulations.
Case Study 1: Antibiotic Development
A study published in Journal of Medicinal Chemistry explored the modification of oxazolidinone structures to enhance antibacterial activity. The research demonstrated that introducing various substituents at the 4 and 5 positions significantly improved potency against resistant bacterial strains.
Case Study 2: Anticancer Activity
In a recent investigation reported in Cancer Research, derivatives of oxazolidinones were tested against several cancer cell lines. The findings indicated that certain modifications led to increased apoptosis in tumor cells, highlighting the therapeutic potential of these compounds.
Case Study 3: Polymer Applications
Research conducted by Polymer Science showed that incorporating oxazolidinone units into polymer backbones resulted in materials with improved thermal stability and mechanical properties. This study emphasizes the versatility of 2-Oxazolidinone derivatives in advanced material applications.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary by forming diastereomeric complexes with substrates, thereby facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Table 1: Structural Features and Bioactivity of Selected Oxazolidinones
Key Observations:
- Substituent Effects: Hydroxymethyl (target) vs. ethynyl (CAS 253676-25-4) or phenyl (CAS 16251-45-9) alters solubility and target interactions.
- Stereochemistry : The 4R-trans configuration (target) may improve binding to chiral biological targets compared to cis analogs (e.g., ) .
- Bioactivity: Oxazolidinones with electron-withdrawing groups (e.g., 7-chloroquinoline in ) show stronger antimicrobial activity, suggesting the target’s hydroxymethyl may moderate potency .
Key Observations:
- TiCl₄-Mediated Reactions: Common in oxazolidinone synthesis (), suggesting feasible scalability for the target compound .
- Chiral Synthesis : Asymmetric methods (e.g., ) may be required to achieve the 4R-trans configuration .
Physical and Chemical Properties
Table 3: Physicochemical Comparison
Biological Activity
2-Oxazolidinone, 4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is a chiral derivative of oxazolidinone, a class of compounds known for their diverse biological activities, particularly in antibacterial applications. This compound is characterized by the presence of both hydroxymethyl and isopropyl groups, which contribute to its unique steric and electronic properties. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₃NO₃
- CAS Number : 127870-57-9
- Structure : The compound features a five-membered ring containing nitrogen and oxygen atoms, which is typical of oxazolidinones.
Synthesis Methods
The synthesis of 2-Oxazolidinone, 4-(hydroxymethyl)-5-(1-methylethyl)- involves several key steps:
- Cyclization of Amino Alcohols : The reaction typically involves an amino alcohol and a carbonyl compound.
- Use of Isocyanates : A common method includes reacting an amino alcohol with an isocyanate under mild conditions to form the oxazolidinone ring.
- Solvents and Bases : The synthesis often utilizes solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
The biological activity of this compound can be attributed to its mechanism as a chiral auxiliary in asymmetric synthesis. It forms diastereomeric complexes with substrates, leading to the production of enantiomerically pure compounds. Additionally, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosomal RNA, which is crucial for their antibacterial properties.
Antibacterial Properties
2-Oxazolidinone derivatives have shown significant antibacterial activity against various Gram-positive bacteria. For instance:
- MIC Values : Studies demonstrate that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics like Linezolid.
- Activity Against Resistant Strains : These compounds are being explored for their effectiveness against resistant bacterial strains, highlighting their potential in overcoming antibiotic resistance.
Other Biological Activities
Beyond antibacterial effects, oxazolidinones have been investigated for various other biological activities:
- Anticoagulant Activity : Some derivatives have shown promise as anticoagulants.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties.
- Antitumor Activity : Certain oxazolidinones have been evaluated for their ability to inhibit tumor growth.
Case Study 1: Synthesis and Evaluation of Cephalosporin-Oxazolidinone Conjugates
A study synthesized cephalosporin-oxazolidinone conjugates to evaluate their antibacterial activity against both Gram-positive and Gram-negative bacteria. The conjugates demonstrated effective controlled release in the presence of β-lactamase enzymes, indicating potential for treating resistant infections .
Case Study 2: Structure-Uptake Relationship Studies
Research focused on the structure-activity relationships (SAR) of oxazolidinones revealed insights into how modifications affect their uptake in Gram-negative bacteria. This study identified several analogues with enhanced activity against resistant strains, emphasizing the importance of structural diversity in developing new therapeutics .
Data Table: Biological Activities and MIC Values
| Compound Name | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| Linezolid | Staphylococcus aureus | 3.0 | Standard reference |
| Compound A | Bacillus subtilis | 2.8 | High potency |
| Compound B | Staphylococcus aureus | 4.8 | Comparable to Linezolid |
| Compound C | E. coli | 9.5 | Moderate activity |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing this oxazolidinone derivative, and how can reaction conditions be optimized for stereochemical fidelity?
- Methodological Answer : The synthesis of oxazolidinone derivatives often involves cyclization of precursor amides or carbamates under controlled conditions. For example, describes multi-step syntheses of structurally related heterocycles using coupling reactions (e.g., nucleophilic substitution or condensation) with IR and NMR validation. To optimize stereochemical fidelity, chiral auxiliaries or enantioselective catalysts should be employed, as seen in the synthesis of (4R,5S)-configured oxazolidinones in . Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied to minimize racemization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (1650–1750 cm⁻¹) and hydroxyl (O-H) vibrations (3200–3600 cm⁻¹) to confirm functional groups ().
- NMR : Use - and -NMR to assign stereochemistry. For instance, the hydroxymethyl group’s protons (δ 3.5–4.5 ppm) and isopropyl methyl signals (δ 1.0–1.5 ppm) can resolve regioisomeric impurities ( ).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical vs. experimental values) and detects byproducts ().
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing stereoisomers of this oxazolidinone derivative?
- Methodological Answer : Contradictions in NMR assignments often arise from diastereomeric impurities or solvent-induced shifts. Strategies include:
- Comparative Analysis : Compare experimental -NMR chemical shifts with those of known stereoisomers (e.g., (4S,5R) vs. (4R,5S) configurations in ).
- Chiral Chromatography : Use chiral HPLC or SFC to isolate enantiomers and collect pure fractions for individual NMR analysis ( ).
- X-ray Crystallography : Resolve absolute configuration definitively via single-crystal X-ray diffraction (if crystals are obtainable) .
Q. What methodologies are effective for assessing the enantiomeric purity of this compound in multi-step syntheses?
- Methodological Answer :
- Chiral Derivatization : Convert the compound into diastereomers using a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via -NMR ().
- Polarimetry : Measure optical rotation and compare with literature values for enantiopure standards ().
- Enantioselective GC/HPLC : Employ columns with chiral stationary phases (e.g., cyclodextrin-based) to quantify enantiomeric excess ( ).
Q. What strategies mitigate challenges related to low yields in the final steps of synthesizing this compound?
- Methodological Answer :
- Intermediate Purification : Use flash chromatography or recrystallization to remove impurities before the final cyclization step ().
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) can enhance reaction efficiency, as noted in for analogous heterocycles.
- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Cu) may accelerate key steps like C-N bond formation, reducing side reactions ().
Notes on Contradictory Data
- Stereochemical Ambiguities : Discrepancies in reported melting points or spectral data (e.g., vs. 6) may stem from polymorphic forms or incomplete purification. Replicate synthesis under standardized conditions and cross-validate with multiple analytical techniques .
- Reaction Scalability : Small-scale syntheses (e.g., in ) may not translate directly to larger batches due to heat transfer or mixing inefficiencies. Conduct kinetic studies to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
